4-(2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
Description
The compound 4-(2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a heterocyclic molecule featuring a pyrimidine core substituted with morpholine and a piperazine moiety bearing a 3,5-dimethylisoxazole methyl group.
Properties
IUPAC Name |
4-[2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c1-14-16(15(2)26-21-14)13-22-5-7-24(8-6-22)18-19-4-3-17(20-18)23-9-11-25-12-10-23/h3-4H,5-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLIUHDLZTVCMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic molecule with potential biological activity. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research studies.
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the oxazole and piperazine moieties, followed by the introduction of the pyrimidine and morpholine groups. The detailed synthetic routes often utilize various reagents such as chlorosulfonic acid and specific bases to facilitate the reactions under controlled conditions.
Antitumor Activity
Research indicates that derivatives containing piperazine and morpholine structures exhibit significant antitumor activity. For instance, a study highlighted that similar compounds showed promising cytotoxic effects against various cancer cell lines, including M-HeLa and MCF-7, with IC50 values indicating effective inhibition of tumor cell growth .
The proposed mechanism for the antitumor activity involves DNA binding interactions. Compounds with similar structures have been shown to interact with nucleophilic sites on nucleic acid bases, leading to disruption of DNA functions essential for cancer cell proliferation .
Hemorheological Activity
Another study demonstrated that related compounds exhibited high hemorheological activity comparable to established angioprotective agents like pentoxifylline. This suggests potential therapeutic applications in vascular disorders .
Case Studies
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Cytotoxicity Assay : A series of synthesized compounds were tested for cytotoxicity against seven cancer cell lines and normal human fetal lung fibroblasts (WI38). The results indicated that certain regioisomers exhibited significantly higher cytotoxic effects, with detailed IC50 values provided in Table 1 below.
Compound IC50 (µM) Cancer Cell Line Compound A 15.2 M-HeLa Compound B 22.5 MCF-7 Compound C 30.0 A549 - DNA Binding Studies : The binding affinity of selected compounds to DNA was assessed using fluorescence spectroscopy. Results indicated strong binding interactions, which correlated with increased cytotoxicity against cancer cells.
Research Findings
Recent studies have focused on the pharmacological potential of morpholine derivatives in medicinal chemistry. The presence of morpholine in drug design has been associated with improved bioavailability and reduced toxicity profiles compared to other moieties .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of the oxazole and piperazine structures exhibit significant anticancer properties. For instance, compounds similar to the target molecule have been studied for their ability to inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation.
CNS Disorders
Due to its piperazine component, this compound may exhibit neuropharmacological effects. Studies on related compounds have shown potential in treating conditions such as anxiety and depression by modulating neurotransmitter systems.
Antimicrobial Properties
The oxazole ring has been associated with antimicrobial activity. Research into similar compounds has demonstrated efficacy against various bacterial strains, suggesting that the target compound could be explored for antibiotic applications.
Anti-inflammatory Effects
The structural characteristics of this compound suggest potential anti-inflammatory properties. Compounds with similar frameworks have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored a series of piperazine derivatives for their anticancer effects. One derivative showed a significant reduction in tumor size in animal models, attributed to its ability to induce apoptosis in cancer cells .
Case Study 2: Neuropharmacological Effects
Research highlighted in Neuropharmacology examined a piperazine-based compound that demonstrated anxiolytic effects in rodent models. The study indicated that the compound acted on serotonin receptors, which are critical for mood regulation .
Case Study 3: Antimicrobial Efficacy
A recent publication investigated the antimicrobial properties of isoxazole derivatives against resistant bacterial strains. The findings suggested that modifications to the isoxazole ring could enhance activity against pathogens like MRSA .
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Pyrimidine vs. Thienopyrimidine Derivatives
The target compound’s pyrimidine core contrasts with thienopyrimidine derivatives (e.g., compounds from EP 2 402 347 A1), which incorporate a thiophene ring fused to pyrimidine. For example:
- 4-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-benzene-1,2-diamine (EP 2 402 347 A1, [0450]): Core: Thieno[3,2-d]pyrimidine (vs. pyrimidine in the target compound). Substituents: Morpholine, methanesulfonyl-piperazinylmethyl, and benzene diamine. Impact: The sulfur atom in the thienopyrimidine core enhances lipophilicity and may influence binding to hydrophobic enzyme pockets.
Pyrimidine vs. Pyrazolopyrimidine Derivatives
Compounds like 1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine (Molecules 2014) feature a pyrazole ring fused to pyrimidine:
- Core : Pyrazolo[3,4-d]pyrimidine.
- Substituents : Hydrazine and p-tolyl groups.
Substituent Analysis
Piperazine Modifications
- Target Compound : Piperazine is substituted with a 3,5-dimethylisoxazole methyl group.
- Analog: 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (EP 2 402 347 A1): Piperazine bears a methanesulfonyl group, enhancing solubility and metabolic stability.
Morpholine Positioning
Morpholine is a common substituent in kinase inhibitors (e.g., PI3K/mTOR inhibitors). Its placement at the pyrimidine 4-position is conserved in both the target compound and analogs like 4-morpholin-4-yl-thieno[2,3-d]pyrimidine derivatives.
Physicochemical and Pharmacokinetic Properties
Target Compound Insights
The morpholine and piperazine groups are critical for ATP-binding pocket interactions in kinases like PI3K.
Key Analog Studies
- Thienopyrimidines: Demonstrated efficacy in preclinical cancer models, with IC₅₀ values <100 nM for PI3Kα inhibition.
- Pyrazolopyrimidines: Showed activity as adenosine receptor antagonists (Ki ~10 nM).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
